9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione
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Overview
Description
9-Prop-2-enoylspiro[9-azabicyclo[331]nonane-3,5’-imidazolidine]-2’,4’-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione typically involves multiple steps, starting from readily available precursors. One common method involves the radical cyclization of indole-fused azabicyclo[3.3.1]nonane frameworks . This process can be mediated by reagents such as Cp2TiCl or SmI2, which facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic structure and are often studied for their biological activity.
Spirocyclic Imidazolidines: Compounds with similar spirocyclic frameworks are also of interest in medicinal chemistry.
Uniqueness
What sets 9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
9-prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-2-10(17)16-8-4-3-5-9(16)7-13(6-8)11(18)14-12(19)15-13/h2,8-9H,1,3-7H2,(H2,14,15,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYFPBFFFVZVSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1C2CCCC1CC3(C2)C(=O)NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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